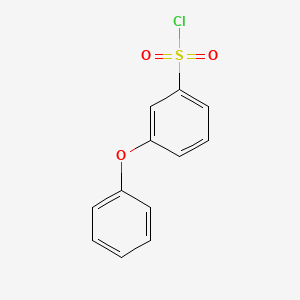

3-phenoxybenzenesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJUPXKGJUPDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375115 | |

| Record name | 3-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252873-46-4 | |

| Record name | 3-Phenoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252873-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-phenoxybenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 252873-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-phenoxybenzenesulfonyl chloride CAS number

An In-Depth Technical Guide to 3-Phenoxybenzenesulfonyl Chloride (CAS: 252873-46-4)

Introduction

This compound is a highly versatile sulfonylating agent that has garnered significant attention in synthetic chemistry. Its unique molecular architecture, featuring a reactive sulfonyl chloride moiety appended to a phenoxybenzene backbone, makes it a valuable intermediate in the synthesis of a wide array of organic compounds.[1] This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and safety protocols. The compound serves as a critical building block for introducing the 3-phenoxybenzenesulfonyl group, a pharmacologically and functionally important scaffold found in numerous bioactive molecules and advanced materials.[1][2]

Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound is a low-melting, pale yellow solid under ambient conditions.[1] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 252873-46-4 | [1][3][4] |

| Molecular Formula | C₁₂H₉ClO₃S | [1][3][4] |

| Molecular Weight | 268.72 g/mol | [1][3][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Low melting pale yellow solid | [1] |

| Purity | Typically ≥96% (NMR) or ≥98% | [1][3] |

| Storage Conditions | 0–8 °C, under inert atmosphere | [1][3] |

Synthesis and Purification

The preparation of sulfonyl chlorides is a cornerstone of organic synthesis. While specific optimized procedures for this compound are proprietary, a robust and common pathway involves the chlorosulfonation of diphenyl ether, or more selectively, the direct chlorination of a pre-formed sulfonic acid salt. The following represents a generalized, logical workflow for its synthesis.

Synthetic Workflow

The most direct conceptual route begins with 3-phenoxybenzenesulfonic acid, which is then converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for converting sulfonic acids to sulfonyl chlorides.[5][6]

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-phenoxybenzenesulfonic acid (1.0 eq).

-

Solvent Addition: Add an anhydrous solvent such as dichloromethane (CH₂Cl₂) to create a slurry.

-

Chlorination: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the stirred suspension at room temperature. Add a catalytic amount of DMF (1-2 drops).

-

Causality: Thionyl chloride is the chlorinating agent. DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the sulfonic acid.

-

-

Reaction: Heat the mixture to reflux (approx. 40 °C for CH₂Cl₂) and maintain for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-water. This step hydrolyzes excess thionyl chloride and precipitates the water-insoluble product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product, a pale yellow oil or solid, often requires purification to meet the high-purity standards (≥98%) required for subsequent applications.[3]

-

Method Selection: Flash column chromatography is often the method of choice. Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective.[5]

-

Chromatography:

-

Prepare a silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate, starting at 100:0 and gradually increasing polarity).

-

Dissolve the crude product in a minimal amount of CH₂Cl₂ and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the column and elute with the solvent gradient.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Final Step: Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to attack by nucleophiles.

Core Reactivity: Nucleophilic Substitution

The primary reaction is nucleophilic substitution at the sulfonyl sulfur. This reaction is robust and proceeds readily with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[7]

Mechanism of Sulfonamide Formation

The reaction with an amine (R-NH₂) proceeds via a well-established pathway to generate a sulfonamide, a critical functional group in many pharmaceuticals.

Caption: Mechanism of sulfonamide formation via nucleophilic substitution.

The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Mechanistic Considerations

There is ongoing discussion about the precise mechanism of nucleophilic substitution at a sulfonyl sulfur.[8] Two pathways are generally considered:

-

Concerted Sₙ2-like Mechanism: The nucleophile attacks the sulfur atom at the same time the chloride leaving group departs, proceeding through a single trigonal bipyramidal transition state.

-

Stepwise Addition-Elimination: The nucleophile adds to the sulfur atom to form an unstable, trigonal bipyramidal intermediate (a sulfurane), which then collapses by expelling the chloride ion.[8]

For most practical purposes in synthetic planning, the distinction is subtle, but evidence often favors the stepwise mechanism, especially with strong nucleophiles.

Applications in Research and Development

The versatility of this compound makes it a valuable reagent across several scientific disciplines.[1][2]

-

Pharmaceutical Synthesis: This is its most prominent application. The resulting sulfonamides are key components of various therapeutic agents, including antibacterial drugs and other targeted therapies. The phenoxybenzene moiety can enhance biological activity and selectivity by participating in key binding interactions within protein targets.[1]

-

Agrochemicals: It serves as a key intermediate in the development of new herbicides and pesticides, where the resulting molecular structures can be tailored for specific crop protection needs.[1][9]

-

Bioconjugation: The reactive sulfonyl chloride group can be used to link the phenoxybenzene scaffold to biomolecules, aiding in the development of enhanced drug delivery systems or diagnostic probes.[1][2]

-

Polymer and Material Science: It can act as a coupling agent or monomer in the synthesis of specialty polymers, or be used to modify surfaces to improve properties like adhesion and chemical resistance.[1][2]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound.

| Technique | Expected Observations |

| ¹H NMR | Multiple signals in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern will lead to complex splitting (multiplets). |

| ¹³C NMR | A series of signals in the aromatic region (~115-160 ppm). Key signals include the carbon attached to the sulfonyl group and the carbons involved in the ether linkage. |

| FT-IR | Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group at approximately 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[10] Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spec. | Molecular ion (M⁺) peak at m/z 268. An (M+2)⁺ peak at m/z 270 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature for a compound containing one chlorine atom. |

Quality Control and Purity Assessment

For quantitative analysis and purity verification, chromatographic methods are indispensable.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess purity and quantify the compound against a standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for verifying the identity and purity, especially for detecting volatile impurities.[11]

Safety, Handling, and Storage

As a reactive chemical, this compound must be handled with appropriate precautions.

Hazard Summary

The compound is classified with significant hazards according to the Globally Harmonized System (GHS).[4]

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[4] |

| Reactivity | Reacts with water, potentially releasing corrosive HCl gas[12] |

Recommended Handling Procedures

Adherence to strict safety protocols is mandatory.[12][13]

-

Personal Protective Equipment (PPE): Always wear impervious gloves, safety goggles, and a face shield. A lab coat is required.

-

Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of any vapors or dust.

-

Dispensing: As a low-melting solid, it may be handled as a solid or a liquid. If heating is required to melt, use a water bath and avoid overheating.

-

In case of Contact:

-

Spills: Absorb spills with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not use water.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity.

-

Conditions: Store in a tightly sealed container at 0-8 °C.[1][3]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture. The sulfonyl chloride group is susceptible to hydrolysis.

-

Incompatibilities: Keep away from water, strong bases, alcohols, and amines.

Conclusion

This compound is a reagent of significant value, bridging the gap between fundamental building blocks and complex, high-value molecules in pharmaceuticals and materials science. Its predictable reactivity, centered on the electrophilic sulfonyl chloride group, allows for the reliable construction of sulfonamides and other derivatives. A comprehensive understanding of its synthesis, handling requirements, and analytical profile, as detailed in this guide, is paramount for its safe and effective application in the laboratory and beyond.

References

-

J&K Scientific LLC. (n.d.). 3-Phenoxy-Benzenesulfonyl Chloride. Retrieved from J&K Scientific. [Link]

-

LookChem. (n.d.). Cas 1623-92-3, 4-PHENOXYBENZENESULFONYL CHLORIDE. Retrieved from LookChem. [Link]

-

PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from NIH. [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 3-Phenoxybenzoyl Chloride. Retrieved from PrepChem.com. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Organic Syntheses. [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from ACD/Labs Blog. [Link]

-

National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from NIES. [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from Organic Syntheses. [Link]

-

Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from Analytical Methods. [Link]

-

ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from ResearchGate. [Link]

- Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

-

MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Retrieved from Molecules. [Link]

-

U.S. Environmental Protection Agency. (1994). Method 9253: Chloride (Titrimetric, Silver Nitrate). Retrieved from EPA. [Link]

-

ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... Retrieved from ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C12H9ClO3S | CID 2760338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Cas 1623-92-3,4-PHENOXYBENZENESULFONYL CHLORIDE | lookchem [lookchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to 3-Phenoxybenzenesulfonyl Chloride: Properties, Synthesis, and Core Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phenoxybenzenesulfonyl chloride is a highly reactive sulfonyl chloride that serves as a critical intermediate and building block in synthetic organic chemistry. Its unique structure, featuring a phenoxy substituent on the benzene ring, allows for the introduction of this bulky, lipophilic group into target molecules, often modulating their biological activity and physicochemical properties. This guide provides an in-depth analysis of its core properties, validated synthesis protocols, key applications—particularly in the synthesis of sulfonamides for drug discovery—and essential safety protocols. The primary objective is to equip researchers with the foundational knowledge and practical insights required to effectively and safely utilize this versatile reagent in a laboratory setting.

Core Physicochemical Properties and Identification

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical identity. The molecular weight of this compound is a key parameter for stoichiometric calculations in reaction planning.

The molecular formula for this compound is C₁₂H₉ClO₃S, leading to a calculated molecular weight of 268.72 g/mol [1][2][3]. This value is the cornerstone for all quantitative experimental work. Key identifying and physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 268.72 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₉ClO₃S | [1][2][3] |

| CAS Number | 252873-46-4 | [1][2][3] |

| Appearance | Low melting pale yellow solid | [1] |

| Purity | ≥96% (NMR) to ≥98% | [1][2] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [2] |

| logP | 3.4064 | [2] |

| Storage Conditions | Store at 0-8 °C, often under an inert atmosphere. | [1][4] |

Synthesis of this compound

Understanding the synthesis of a reagent provides insight into potential impurities and handling requirements. While multiple synthetic routes exist, a common and reliable method involves the diazotization of 3-phenoxybenzenamine followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst.

Causality in Experimental Design:

-

Diazotization: The conversion of the primary amine to a diazonium salt is critical. This is performed at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures. The use of sodium nitrite in the presence of a strong acid like HCl generates the necessary nitrous acid in situ.

-

Sulfonylation (Sandmeyer Reaction): The diazonium salt is then introduced to a solution saturated with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. The copper catalyst is essential for the radical-mediated replacement of the diazonium group with the -SO₂Cl group. Acetic acid is a common solvent as it is relatively inert to the reactants and helps maintain solubility.

The diagram below illustrates a generalized workflow for this synthetic transformation.

Sources

3-phenoxybenzenesulfonyl chloride physical properties

An In-depth Technical Guide to 3-Phenoxybenzenesulfonyl Chloride for Advanced Research

This guide provides an in-depth analysis of this compound, a critical reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to offer a functional understanding of the compound's properties, reactivity, and application. We will explore the causality behind its chemical behavior, provide actionable experimental protocols, and ground all claims in authoritative references.

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a diphenyl ether backbone. This structure makes it a valuable building block for introducing the 3-phenoxybenzenesulfonyl moiety into more complex molecular architectures, a common strategy in the development of pharmaceuticals and agrochemicals.[1][2][3]

The molecule's identity and primary physical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 252873-46-4 | [2][4][5] |

| Molecular Formula | C₁₂H₉ClO₃S | [2][4][5] |

| Molecular Weight | 268.72 g/mol | [2][4][5] |

| InChIKey | JXJUPXKGJUPDHK-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl |[1][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Low melting pale yellow solid | [2] |

| Purity | ≥96% (NMR) to ≥98% | [2][5] |

| Storage Conditions | Store at 0-8 °C, dry, under inert atmosphere | [2][5] |

| XLogP3 | 3.2 | [4] |

| Topological Polar Surface Area | 43.37 Ų | [5] |

| Rotatable Bond Count | 3 |[5] |

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of this compound is paramount. The following section details the expected spectroscopic signatures, providing a basis for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum will show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The protons on the phenyl ring bearing the sulfonyl chloride group will be more deshielded (shifted downfield) compared to those on the phenoxy ring due to the strong electron-withdrawing effect of the -SO₂Cl group. The specific splitting patterns arise from ortho, meta, and para couplings.

-

¹³C NMR: The carbon spectrum will display 12 distinct signals for the aromatic carbons, unless symmetry results in overlapping peaks. The carbon atom directly attached to the sulfonyl chloride group (C-SO₂Cl) will be significantly shifted downfield. Carbons ortho and para to the sulfonyl chloride and ether linkages will also show predictable shifts based on substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for confirming the presence of the key sulfonyl chloride functional group. Expect to see strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds.[6]

Table 3: Key Spectroscopic Data

| Technique | Characteristic Feature | Expected Wavenumber/Shift (cm⁻¹ or ppm) |

|---|---|---|

| IR Spectroscopy | Asymmetric SO₂ Stretch | 1370 - 1410 cm⁻¹ |

| IR Spectroscopy | Symmetric SO₂ Stretch | 1166 - 1204 cm⁻¹ |

| ¹H NMR | Aromatic Protons | ~ 7.0 - 8.0 ppm |

| Mass Spectrometry | Isotopic Pattern for Chlorine | A characteristic M+2 peak at ~33% the intensity of the molecular ion peak, due to the ³⁷Cl isotope.[6] |

Synthesis and Reactivity Profile

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective use.

General Synthetic Approach

Aryl sulfonyl chlorides are commonly prepared via the sulfochlorination of the corresponding aromatic compound. While a specific, detailed synthesis for the 3-phenoxy derivative is not provided in the initial search results, a general and robust method involves the reaction of a corresponding sulfonic acid or its salt with a chlorinating agent, or direct sulfochlorination of the parent arene. For instance, reacting 3-phenoxybenzenesulfonic acid with a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would yield the desired sulfonyl chloride.[7] Another common industrial method is the reaction of the parent aromatic compound (diphenyl ether) with excess chlorosulfonic acid.[8]

Core Reactivity

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack. This reactivity is the foundation of its use as a key intermediate.[9]

-

Sulfonamide Formation: Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry.[2][9]

-

Sulfonate Ester Formation: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) yields sulfonate esters.

-

Hydrolysis: The compound reacts violently with water, hydrolyzing to the corresponding 3-phenoxybenzenesulfonic acid.[9][10] This necessitates that all reactions and handling be performed under strictly anhydrous conditions.

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

Protocol 1: Safe Handling and Storage

Trustworthiness in research begins with safety and material integrity.

-

Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield.[10][11]

-

Dispensing: As a low-melting solid, the material may be a waxy solid or viscous liquid at room temperature. Use a clean spatula or pipette for transfer. Avoid generating dust.

-

Storage: Store the container tightly sealed in a cool (0-8 °C), dry, and well-ventilated area away from moisture and incompatible materials like strong bases and water.[2][10] The compound is air and light sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Protocol 2: Preparation of an NMR Sample for Quality Control

This protocol ensures a reproducible and accurate assessment of purity.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble and that does not react with the sulfonyl chloride. Deuterated chloroform (CDCl₃) is a common choice, but its reactivity should be considered for long-term storage of the sample. Ensure the solvent is anhydrous.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Dissolution: Cap the NMR tube securely and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved. A brief sonication can aid dissolution if needed.

-

Analysis: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum.

-

Validation: The absence of significant impurity peaks (e.g., solvent from synthesis, hydrolysis product) and the correct integration of aromatic protons validates the material's purity (often specified as ≥96% by suppliers).[2]

Applications in Drug Development and Material Science

The 3-phenoxybenzenesulfonyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation can modulate a molecule's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.

-

Pharmaceutical & Agrochemical Synthesis: It serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including antibacterial agents and herbicides.[1][2][3] The sulfonamide linkage formed from this reagent is a stable and common feature in many marketed drugs.

-

Bioconjugation: The reactive handle allows it to be used for attaching to biomolecules, potentially enhancing drug delivery systems.[1][2]

-

Polymer and Material Science: It can act as a coupling agent in polymerization processes or be used to modify surfaces, improving properties like adhesion and chemical resistance.[1][2]

Safety and Hazard Information

This compound is a corrosive and hazardous chemical that requires careful handling.

Table 4: GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [4] |

| Serious Eye Damage | H314 | Causes severe skin burns and eye damage |[4] |

-

First Aid (Skin/Eye Contact): In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[11]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Spills: Absorb spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use water.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant value in pharmaceutical, agrochemical, and materials research. Its utility is derived from the electrophilic sulfonyl chloride group, which allows for the straightforward formation of sulfonamides and other derivatives. A thorough understanding of its physical properties, spectroscopic signatures, and stringent handling requirements is essential for its safe and effective application in the laboratory. The protocols and data presented in this guide provide a comprehensive framework for researchers to confidently integrate this important building block into their synthetic programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2760338, this compound. Retrieved from [Link].[4]

-

J&K Scientific LLC. 3-Phenoxy-Benzenesulfonyl Chloride | 252873-46-4. Retrieved from [Link].[1]

-

LookChem. Cas 1623-92-3, 4-PHENOXYBENZENESULFONYL CHLORIDE. Retrieved from [Link].[3]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link].[6]

-

Organic Syntheses. Benzenesulfonyl chloride. Retrieved from [Link].[7]

-

Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride. Retrieved from .[8]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 1623-92-3,4-PHENOXYBENZENESULFONYL CHLORIDE | lookchem [lookchem.com]

- 4. This compound | C12H9ClO3S | CID 2760338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Phenoxybenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Phenoxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals.[1][2] Its utility in creating complex molecular structures, particularly sulfonamides, makes a thorough understanding of its solubility characteristics paramount for optimizing reaction conditions, enhancing product yield and purity, and ensuring safe handling.[2][3] This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in common organic solvents. It combines theoretical predictions based on molecular structure with a detailed, field-proven experimental protocol for accurate quantitative solubility determination. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, enabling more efficient and informed solvent selection for a variety of applications.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₂H₉ClO₃S) is a bifunctional molecule featuring a reactive sulfonyl chloride group and a phenoxy moiety.[4] This unique structure allows for its use as a key building block in the synthesis of compounds with significant biological activity.[2] The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles such as amines to form stable sulfonamide linkages, a common motif in many drug molecules.[3][5] The phenoxy group can also be modified to modulate the physicochemical and pharmacological properties of the final compound.[2]

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthetic chemistry. Proper solvent selection is essential for:

-

Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental for efficient molecular interactions. Poor solubility can lead to sluggish or incomplete reactions, resulting in lower yields and the formation of impurities.

-

Purification Processes: Crystallization, a common method for purifying solid organic compounds, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

-

Analytical Characterization: Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, require the analyte to be dissolved in a suitable solvent.

-

Safe Handling and Storage: Understanding the solubility and reactivity of this compound in different solvents is crucial for preventing accidental reactions and ensuring stable storage conditions.[4]

This guide will delve into the factors governing the solubility of this important synthetic intermediate and provide a robust framework for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO₃S | [4] |

| Molecular Weight | 268.72 g/mol | [4] |

| Appearance | Low melting pale yellow solid | [2] |

| XLogP3 | 3.2 | [4] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 (on the sulfonyl oxygens and the ether oxygen) | [6] |

The XLogP3 value of 3.2 indicates a significant degree of lipophilicity, suggesting a preference for nonpolar organic solvents.[4] However, the presence of the polar sulfonyl chloride group and the ether linkage, as reflected in the topological polar surface area of 51.8 Ų, imparts some polar character to the molecule.[4] This dual nature—a large nonpolar backbone with polar functional groups—results in a nuanced solubility profile. The absence of hydrogen bond donors means that its solubility will not be driven by its ability to donate hydrogen bonds to solvent molecules.[4]

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and aprotic, making them excellent candidates for dissolving this compound without promoting solvolysis of the reactive sulfonyl chloride group.[3] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds.[3] |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve the compound. However, the potential for side reactions under basic conditions should be considered.[3] |

| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent that is expected to be a suitable solvent for many applications.[3] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride and ether groups.[3] |

| Alcohols | Methanol, Ethanol | Soluble (with reaction) | Alcohols are polar and will dissolve the compound, but they are also nucleophiles that will react with the sulfonyl chloride to form sulfonate esters over time. This process is known as solvolysis.[3][7] |

| Nonpolar Alkanes | Hexane, Heptane | Low | The significant polarity of the sulfonyl chloride group will limit solubility in these nonpolar solvents. |

| Water | Insoluble (with reaction) | The large, nonpolar aromatic structure and the reactivity of the sulfonyl chloride group with water to form the corresponding sulfonic acid make it insoluble and unstable in aqueous media.[8] |

Experimental Determination of Solubility: A Validated Protocol

To move beyond qualitative predictions, a robust experimental protocol is necessary to determine the quantitative solubility of this compound. The equilibrium solubility shake-flask method is considered the "gold standard" for its accuracy and reliability.[9][10]

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.

-

-

Generation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Place the vial in a temperature-controlled orbital shaker or on a stir plate. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. The time required may vary depending on the solvent and should be determined empirically.[11]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC method. A reverse-phase C18 column is often suitable for compounds of this nature. The mobile phase will depend on the solvent used for the solubility study.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

Caption: Workflow for the quantitative determination of solubility.

Causality of Experimental Choices and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Use of Excess Solid: The presence of undissolved solute throughout the equilibration period is a visual confirmation that the solution is saturated.

-

Equilibration Time: Performing a time-course study where samples are taken at different time points (e.g., 12, 24, 48 hours) can validate that equilibrium has indeed been reached when the measured solubility no longer changes over time.

-

Temperature Control: Maintaining a constant and recorded temperature is crucial as solubility is highly temperature-dependent.

-

Calibration Curve: The linearity of the calibration curve (typically with an R² value > 0.99) validates the analytical method's accuracy over the concentration range of interest.

-

Replicate Measurements: Performing the entire experiment in triplicate or higher provides statistical confidence in the final solubility value.

Safety and Handling Considerations

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4] It also reacts violently with water, liberating toxic gas.[12][13] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]

Conclusion

The solubility of this compound is a critical factor influencing its application in organic synthesis and drug development. This guide has provided a comprehensive overview based on its physicochemical properties, offering a predicted solubility profile across a range of common organic solvents. The detailed, step-by-step protocol for quantitative solubility determination, coupled with an emphasis on experimental integrity, equips researchers with a practical and reliable methodology. By understanding and applying the principles and techniques outlined herein, scientists can make more informed decisions regarding solvent selection, leading to optimized synthetic routes, improved purification processes, and ultimately, more efficient research and development outcomes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2760338, this compound. Retrieved from [Link]

-

J&K Scientific LLC. 3-Phenoxy-Benzenesulfonyl Chloride | 252873-46-4. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Glomme, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

LookChem. Cas 1623-92-3,4-PHENOXYBENZENESULFONYL CHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 93291, 3-Phenoxybenzyl chloride. Retrieved from [Link]

-

D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2737504, 3-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

MDPI. (n.d.). Nature of the Hydrogen Bond Enhanced Halogen Bond. Retrieved from [Link]

-

D'Souza, M. J., et al. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]

-

Lucarini, M., et al. (n.d.). Hydrogen-bonding effects on the properties of phenoxyl radicals. An EPR, kinetic, and computational study. PubMed. Retrieved from [Link]

-

MDPI. (2023, November 28). The Role H-Bonding and Supramolecular Structures in Homogeneous and Enzymatic Catalysis. Retrieved from [Link]

-

RSC Publishing. (2022, January 11). C–H…S Hydrogen Bonding Interactions. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Regular Article. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C12H9ClO3S | CID 2760338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Navigating the Physical Properties of 3-Phenoxybenzenesulfonyl Chloride: A Technical Guide for Researchers

Abstract

3-Phenoxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of a diverse array of pharmaceutical and agrochemical agents. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the phenoxybenzenesulfonyl group into various molecular scaffolds, thereby modulating biological activity and selectivity.[1] Despite its widespread application, a definitive experimental melting point for this compound is not consistently reported in publicly accessible literature, presenting a challenge for its physical characterization. This technical guide addresses this knowledge gap by providing a comprehensive overview of the available data, a detailed protocol for the experimental determination of its melting point, and a comparative analysis with its structural isomer. Furthermore, this document outlines standard methodologies for the synthesis, purification, and spectroscopic characterization of this compound, alongside essential safety and handling protocols.

Introduction: The Enigmatic Melting Point of a Key Synthetic Intermediate

This compound (CAS Number: 252873-46-4) is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a diphenyl ether backbone.[2] This structural arrangement confers upon it a unique reactivity profile, making it a valuable building block in medicinal and agricultural chemistry.[1] While its chemical properties are well-exploited, its physical properties, specifically its melting point, are less clearly defined. Multiple chemical suppliers describe the compound as a "low melting pale yellow solid". However, a precise numerical value for its melting point is conspicuously absent from many databases and safety data sheets.

This guide aims to provide a practical resource for researchers working with this compound. It will begin by addressing the current state of knowledge regarding its melting point, followed by a detailed, field-proven protocol for its experimental determination. The causality behind each step of the protocol will be explained to ensure a thorough understanding of the principles involved.

Comparative Analysis with 4-Phenoxybenzenesulfonyl Chloride

In contrast to the 3-phenoxy isomer, the melting point of 4-phenoxybenzenesulfonyl chloride (CAS Number: 1623-92-3) is well-documented. This provides a valuable point of reference for researchers.

| Compound | CAS Number | Reported Melting Point (°C) |

| This compound | 252873-46-4 | Low melting solid (precise value not consistently reported) |

| 4-Phenoxybenzenesulfonyl chloride | 1623-92-3 | 41-44 |

The difference in the substitution pattern on the phenyl ring is expected to influence the crystal lattice packing and, consequently, the melting point. The availability of a precise melting point for the 4-isomer underscores the importance of experimentally determining this physical constant for the 3-isomer to ensure sample identity and purity.

Experimental Determination of Melting Point: A Self-Validating Protocol

The determination of a melting point is a fundamental technique for the characterization of a solid organic compound. A sharp melting point range (typically 0.5-1.0°C) is indicative of high purity, whereas a broad melting point range suggests the presence of impurities. The following protocols describe two common methods for determining the melting point of a compound like this compound.

Principle of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This is a physical constant for a pure substance at a given pressure. The process involves heating a small, powdered sample of the compound and observing the temperature range over which it melts.

Apparatus and Materials

-

Mel-Temp apparatus or similar melting point apparatus[3]

-

Thiele tube[4]

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

This compound sample (finely powdered)

-

Mineral oil or silicone oil (for Thiele tube)

-

Mortar and pestle

Workflow for Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid sample.

Caption: General workflow for the experimental determination of a melting point.

Detailed Protocol using a Mel-Temp Apparatus

The Mel-Temp apparatus provides a controlled and safe method for melting point determination.[3]

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm high.[5]

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the sample holder of the Mel-Temp apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[5]

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Insert a new capillary tube with the sample.

-

Set the heating rate to 1-2°C per minute to ensure thermal equilibrium between the heating block, thermometer, and sample.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Recording and Validation:

-

Record the melting point as a range (e.g., 40.5 - 41.5°C).

-

For accuracy, repeat the measurement with a fresh sample at least once to ensure reproducibility.

-

Detailed Protocol using a Thiele Tube

The Thiele tube method is a classic and effective technique that utilizes convection currents in a heating oil to ensure uniform temperature distribution.[4]

-

Sample Preparation:

-

Prepare a packed capillary tube as described in section 3.4.1.

-

-

Apparatus Setup and Measurement:

-

Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb. Ensure the rubber band is above the level of the heating oil.

-

Fill the Thiele tube with mineral or silicone oil to just above the top of the side arm.

-

Clamp the Thiele tube to a ring stand.

-

Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample is immersed in the oil and positioned in the center of the tube.

-

Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner, using a back-and-forth motion to promote even heating.[6]

-

As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute.

-

Record the melting point range as described in section 3.4.2.

-

Calibration of the Thermometer

For accurate results, it is crucial to use a calibrated thermometer or to calibrate the melting point apparatus. This can be done by determining the melting points of a series of certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.[7][8] A calibration curve of the observed melting point versus the certified melting point can then be constructed and used to correct the experimentally determined melting point of the unknown sample.

Synthesis and Purification of this compound

Aryl sulfonyl chlorides are commonly synthesized via two primary routes: electrophilic aromatic substitution on the corresponding arene or a Sandmeyer-type reaction from the corresponding aniline.

Synthesis via Chlorosulfonation of Diphenyl Ether

The direct chlorosulfonation of diphenyl ether with chlorosulfonic acid is a common method for preparing phenoxybenzenesulfonyl chlorides.[9] This electrophilic aromatic substitution reaction typically yields a mixture of isomers, including the 3- and 4-substituted products, due to the directing effects of the phenoxy group.

Caption: Synthesis of phenoxybenzenesulfonyl chloride isomers via chlorosulfonation.

The reaction conditions, such as temperature and the ratio of reactants, can be optimized to influence the isomeric ratio of the products.

Synthesis via Sandmeyer-Type Reaction

An alternative approach involves the diazotization of 3-phenoxyaniline followed by a reaction with sulfur dioxide in the presence of a copper(I) salt.[10] This method offers excellent regiocontrol, as the position of the sulfonyl chloride group is determined by the starting aniline.

Purification by Recrystallization

Due to the low melting nature of this compound, purification by recrystallization may require the use of low-boiling point solvents and cooling to sub-ambient temperatures. A suitable solvent system would be one in which the compound is sparingly soluble at low temperatures and readily soluble at or near room temperature. A mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane could be explored. The process involves dissolving the crude material in a minimal amount of the warm solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration.

Spectroscopic Characterization

The identity and purity of this compound should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals should correspond to the 9 aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the 12 unique carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group will be significantly downfield.

For NMR analysis, it is crucial to use a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆, as sulfonyl chlorides are reactive towards protic solvents.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonyl chloride functional group.[12]

-

Asymmetric S=O stretch: Strong absorption band in the region of 1375-1410 cm⁻¹

-

Symmetric S=O stretch: Strong absorption band in the region of 1185-1204 cm⁻¹

-

S-Cl stretch: Absorption band in the region of 500-600 cm⁻¹

-

C-O-C stretch: Absorption bands characteristic of an aryl ether.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.[12]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[13] All manipulations should be carried out in a well-ventilated fume hood.[14]

Applications in Research and Development

This compound is a versatile reagent in organic synthesis. Its primary application is in the preparation of sulfonamides through reaction with primary or secondary amines.[1] These sulfonamide derivatives are found in a wide range of biologically active molecules, including antibacterial agents and herbicides. The phenoxy group can also be further functionalized, allowing for the synthesis of complex molecular architectures.

Conclusion

While the precise melting point of this compound remains to be definitively established in the literature, this technical guide provides researchers with the necessary tools to confidently determine this important physical property. By following the detailed experimental protocols and understanding the principles of synthesis, purification, and characterization outlined herein, scientists can ensure the quality and identity of this crucial synthetic intermediate. The provided information on its safe handling and applications further enhances its utility in the development of novel pharmaceuticals and agrochemicals.

References

- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.

- Melting point determin

- Melting Point: Using the Thiele Tube - Timstar.

- Calibration of Melting Point Appar

- Thiele tube - Wikipedia.

- Mel Temp Appar

- Determin

- Mel-Temp Melting Point Apparatus - Organic Chemistry

- SOP For Melting Point Calibr

- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Baxendale Group.

- Melting Point Determination Appar

- IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008, July 30).

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchG

- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing).

- Lab 3: Calibration of a Melting Point Appar

- Melting Point Apparatus - SOP - Pharma Beginners. (2020, July 20).

- How to Use a Thiele-Dennis Tube - Flinn Scientific.

- Melting Point Apparatus - Operation & Calibration - Guidelines - SOPs. (2021, January 4).

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1).

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl

- This compound - Chem-Impex.

- THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing.

- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (2023, May 20).

- CN105111111A - Preparation method for aryl sulfonyl chloride derivative - Google P

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public

- Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica - American Chemical Society.

- Sulfuryl chloride - Santa Cruz Biotechnology.

- Mass Spectra of Some Sulfin

- SULPHURYL CHLORIDE - SD Fine-Chem.

- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS - NJ.gov.

- [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra] - PubMed.

- SAFETY DATA SHEET - Fisher Scientific. (2008, February 21).

- NMR spectroscopic characterization of polyhalodisulfides via sulfenyl chloride inverse vulcanization with sulfur monochloride | Request PDF - ResearchG

- (+)-Camphor-10-sulfonyl chloride - the NIST WebBook.

- 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum - ChemicalBook.

- Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase.

- This compound | C12H9ClO3S | CID 2760338 - PubChem.

- Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica | Langmuir. (1994, September 1).

- Benzenesulfonyl chloride - Wikipedia.

- 252873-46-4 | this compound - ChemScene.

- This compound (C12H9ClO3S) - PubChemLite.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H9ClO3S | CID 2760338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]

- 4. timstar.co.uk [timstar.co.uk]

- 5. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 8. csub.edu [csub.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. acdlabs.com [acdlabs.com]

- 13. nj.gov [nj.gov]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectral Data of 3-Phenoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzenesulfonyl chloride is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a diphenyl ether moiety, makes it a versatile building block in medicinal chemistry and materials science. Accurate structural elucidation of this compound is paramount for ensuring the purity and identity of downstream products. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful and indispensable tool for unambiguous structure verification and purity assessment.

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectral data of this compound. As a Senior Application Scientist, this guide is structured to not only present the data but also to offer insights into the underlying principles governing the spectral features, enabling researchers to confidently interpret and utilize this information in their work.

Theoretical Considerations: Understanding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is governed by the chemical environment of each proton, which is influenced by the electron-withdrawing sulfonyl chloride group (-SO₂Cl) and the phenoxy group (-OPh). The aromatic protons are distributed across two distinct ring systems, leading to a complex but interpretable spectrum.

The sulfonyl chloride group is a strong electron-withdrawing group, which deshields the protons on the benzenesulfonyl ring, causing their signals to appear at a lower field (higher ppm values). Conversely, the phenoxy group is an electron-donating group through resonance, which shields the protons on the phenoxy ring, shifting their signals to a higher field (lower ppm values). The interplay of these electronic effects, combined with through-bond spin-spin coupling between adjacent protons, gives rise to the characteristic multiplet patterns observed in the spectrum.

Predicted ¹H NMR Spectral Data of this compound

Due to the limited availability of public, experimentally verified ¹H NMR data for this compound, the following data is based on high-quality computational prediction, corroborated by experimental data from structurally analogous compounds such as 3-phenoxybenzoyl chloride. The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | 7.95 | d | ~2.0 | 1H |

| H-6' | 7.85 | dd | ~8.0, 2.0 | 1H |

| H-4' | 7.65 | t | ~8.0 | 1H |

| H-5' | 7.40 | dd | ~8.0, 2.0 | 1H |

| H-2, H-6 | 7.35 | t | ~7.5 | 2H |

| H-4 | 7.15 | t | ~7.5 | 1H |

| H-3, H-5 | 7.05 | d | ~7.5 | 2H |

Disclaimer: The spectral data presented is predicted and should be used as a guide. Actual experimental values may vary.

Detailed Spectral Interpretation

A detailed analysis of the predicted ¹H NMR spectrum reveals the distinct electronic environments of the protons on the two aromatic rings.

-

Benzenesulfonyl Ring Protons (H-2', H-4', H-5', H-6'): These protons are significantly deshielded due to the strong electron-withdrawing effect of the sulfonyl chloride group.

-

H-2' is predicted to appear as a doublet at the lowest field (~7.95 ppm) due to its ortho position relative to the sulfonyl chloride group and meta-coupling to H-6'.

-

H-6' is expected to be a doublet of doublets (~7.85 ppm), showing both ortho-coupling to H-5' and meta-coupling to H-2'.

-

H-4' is predicted to be a triplet (~7.65 ppm) resulting from ortho-coupling to both H-3' (phenoxy group) and H-5'.

-

H-5' is anticipated to be a doublet of doublets (~7.40 ppm) with ortho-coupling to H-4' and H-6'.

-

-

Phenoxy Ring Protons (H-2, H-3, H-4, H-5, H-6): These protons are shielded by the electron-donating phenoxy oxygen and appear at a higher field compared to those on the benzenesulfonyl ring.

-

H-2 and H-6 are predicted to be equivalent and appear as a triplet (~7.35 ppm) due to ortho-coupling with their respective neighboring protons.

-

H-4 is expected to be a triplet (~7.15 ppm) due to coupling with the two ortho protons (H-3 and H-5).

-

H-3 and H-5 are predicted to be equivalent and appear as a doublet (~7.05 ppm) due to ortho-coupling with H-4.

-

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient for routine characterization.

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate data collection for good resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the protons between scans, leading to accurate integration.

-

Number of Scans (NS): 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for aromatic compounds.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain pure absorption signals.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants of the signals.

Visualization of Spin-Spin Coupling

The following Graphviz diagram illustrates the key through-bond coupling interactions within the this compound molecule, which give rise to the observed signal splitting.

Caption: Spin-spin coupling network in this compound.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectral data of this compound. By combining high-quality predicted data with a thorough understanding of the underlying spectroscopic principles and corroboration from analogous structures, researchers can confidently identify and characterize this important chemical intermediate. The detailed experimental protocol and visualization of coupling interactions further equip scientists with the practical knowledge required for successful NMR analysis. Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is fundamental to the integrity of research and development in the chemical sciences.

References

-

Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-phenoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ¹³C NMR in the Structural Elucidation of Complex Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for mapping the carbon skeleton of a molecule. Each unique carbon atom in a structure produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the detailed characterization of functional groups and the overall molecular architecture.

This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts of 3-phenoxybenzenesulfonyl chloride, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the ¹³C NMR spectrum of this compound is crucial for reaction monitoring, quality control, and the structural confirmation of its derivatives. Due to the absence of publicly available experimental spectra, this guide will utilize a predicted ¹³C NMR spectrum as a basis for a detailed structural and chemical shift analysis. This approach, combining theoretical prediction with foundational spectroscopic principles, offers a robust framework for interpreting the spectra of this and related compounds.

Structural Features and Predicted ¹³C NMR Chemical Shifts of this compound

The molecular structure of this compound comprises two aromatic rings linked by an ether oxygen, with a sulfonyl chloride group attached to one of the rings. This arrangement leads to a complex distribution of electron density and, consequently, a wide range of ¹³C NMR chemical shifts.

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below. These values were obtained using a reliable online prediction tool and serve as a strong basis for understanding the spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |

| C-1 | 148.5 | Attached to the strongly electron-withdrawing sulfonyl chloride group, resulting in a significant downfield shift. |

| C-2 | 128.2 | ortho to the sulfonyl chloride group, experiencing a moderate downfield shift. |

| C-3 | 157.1 | Attached to the ether oxygen, leading to a substantial downfield shift due to the oxygen's electronegativity. |

| C-4 | 124.5 | para to the sulfonyl chloride group and ortho to the phenoxy group, its shift is influenced by both. |

| C-5 | 131.8 | meta to both substituents, its chemical shift is closer to that of an unsubstituted benzene carbon. |

| C-6 | 122.9 | ortho to the phenoxy group and meta to the sulfonyl chloride group. |

| C-1' | 155.8 | The carbon in the phenoxy ring directly attached to the ether oxygen, significantly deshielded. |

| C-2', C-6' | 120.5 | ortho to the ether linkage, shielded relative to the para and meta carbons. |